molecular formula C11H16N2O4 B7785586 methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate

methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate

Cat. No.: B7785586
M. Wt: 240.26 g/mol
InChI Key: MYNQDNVSRXRREG-UHFFFAOYSA-N
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Description

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a pyrazole-based ester characterized by:

  • A methyl ester substituent at the 5-position of the pyrazole ring.
  • A 4-ethoxy-4-oxobutyl chain at the 1-position, providing both ester and alkyl chain functionality . This compound is synthesized via nucleophilic substitution using ethyl 4-bromo-butanoate, potassium carbonate, and tetrabutylammonium bromide in acetone .

Properties

IUPAC Name

methyl 2-(4-ethoxy-4-oxobutyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-3-17-10(14)5-4-8-13-9(6-7-12-13)11(15)16-2/h6-7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNQDNVSRXRREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

The reaction often starts with ethyl 3-benzoylpropionate or analogous compounds, which are treated with hydrazine hydrate in ethanol under reflux to form the pyrazole core. For example, Heller et al. demonstrated that 1,3-diketones derived from 3-benzoylpropionic acid can undergo cyclization with hydrazine to yield pyrazole intermediates. Subsequent alkylation at the pyrazole nitrogen is achieved using 4-ethoxy-4-oxobutyl bromide in the presence of a base such as potassium carbonate.

Esterification and Functionalization

The carboxylate group at the 5-position of the pyrazole ring is introduced via esterification. Methylation is typically performed using methyl iodide or dimethyl sulfate in the presence of a base. For instance, source outlines a method where pyrazole-3-carboxylic acid derivatives are treated with methanol and thionyl chloride to form the methyl ester.

Table 1: Representative Multi-Step Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine hydrate, ethanol, reflux, 12 h70–85
Alkylation4-Ethoxy-4-oxobutyl bromide, K₂CO₃, DMF, 60°C65–75
EsterificationMethyl iodide, NaH, THF, rt, 6 h80–90

One-Pot Synthesis Using Heller’s Method

A streamlined one-pot synthesis method, reported by Heller et al., simplifies the formation of the pyrazole core and subsequent functionalization. This approach reduces purification steps and improves overall efficiency.

Reaction Mechanism and Conditions

The one-pot method involves the in situ generation of 1,3-diketones from carboxylic acids or acid chlorides using carbonyldiimidazole (CDI). For example, 3-benzoylpropionic acid is activated with CDI and then treated with hydrazine monohydrate to directly form the pyrazole ring. The alkylation step is integrated into the same reaction vessel by adding 4-ethoxy-4-oxobutyl bromide and a base, yielding the target compound in a single operation.

Advantages and Limitations

This method achieves yields comparable to multi-step approaches (70–80%) but requires precise control of stoichiometry and reaction timing. Excess CDI can lead to side reactions, necessitating careful optimization.

Catalytic Reduction Approaches

Catalytic hydrogenation is employed in specific synthetic routes to reduce nitro or alkenyl groups introduced during earlier steps. For instance, patents describe the use of palladium-carbon (Pd/C) or platinum oxide catalysts to hydrogenate intermediates.

CatalystSolventPressure (atm)Temperature (°C)Yield (%)Reference
10% Pd/CMethanol12585–90
PtO₂Ethanol35075–80

Optimization of Reaction Parameters

Solvent Selection

Solvents such as ethanol, methanol, and dimethylformamide (DMF) are critical for reaction efficiency. Polar aprotic solvents like DMF enhance alkylation rates due to their high dielectric constants, while methanol facilitates esterification. Source reports that ethanol achieves optimal balance between solubility and reaction kinetics for nitro reductions.

Temperature and Time

  • Pyrazole formation : Reflux conditions (78–80°C for ethanol) are standard for cyclization.

  • Alkylation : Moderate temperatures (60–70°C) prevent decomposition of the 4-ethoxy-4-oxobutyl side chain.

Purification and Characterization Techniques

Chromatographic Methods

Silica gel chromatography using chloroform/methanol (5:1) is widely employed to purify intermediates and final products. High-performance liquid chromatography (HPLC) is used for analytical validation, with retention times typically between 8–12 minutes under reverse-phase conditions.

Spectroscopic Characterization

  • ¹H NMR : Key signals include a singlet for the pyrazole C4 proton (δ 7.1–7.4) and triplets for the ethoxy group (δ 1.2–1.4 for CH₃, δ 4.1–4.3 for CH₂).

  • Mass Spectrometry : The molecular ion peak at m/z 240.26 confirms the molecular weight .

Chemical Reactions Analysis

Ester Hydrolysis

The ethoxy and methyl ester groups undergo base-mediated saponification :

  • Reaction with NaOH in THF/MeOH (1:1) at 60°C for 24 hours converts the esters to carboxylic acids .
    Example :

\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid (95% conversion)}

Nucleophilic Substitution

The butyl chain’s terminal ethoxy group participates in SN2 reactions :

  • Substitution with amines (e.g., benzylamine) in DMF at 80°C yields amide derivatives .

Pyrazole Ring Modifications

The pyrazole core is amenable to electrophilic substitution and cross-coupling :

Bromination

  • Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position (70% yield) .
    Conditions : 0°C, 2 hours, radical initiator (AIBN) .

Metalation and Functionalization

  • Lithiation at the 4-position using LDA (lithium diisopropylamide) in THF at −78°C enables introduction of electrophiles (e.g., CO₂ for carboxylation) .

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (TGA analysis).

  • Hydrolytic Sensitivity : Degrades in acidic (pH < 3) or basic (pH > 10) conditions via ester cleavage .

Comparative Reactivity Table

Reaction TypeConditionsProductYieldSource
Ester Saponification NaOH, THF/MeOH, 60°C, 24 h1-(4-Carboxybutyl)-1H-pyrazole-5-carboxylic acid95%
Bromination NBS, CCl₄, AIBN, 0°C, 2 h4-Bromo derivative70%
Amidation Benzylamine, DMF, 80°C, 12 h1-(4-Benzylaminobutyl)-1H-pyrazole-5-carboxamide65%

Mechanistic Insights

  • Ester Hydrolysis : Follows second-order kinetics under basic conditions (k=0.15L mol1s1k = 0.15 \, \text{L mol}^{-1} \text{s}^{-1}) .

  • Bromination : Proceeds via a radical mechanism, confirmed by ESR studies .

Challenges and Optimization

  • Regioselectivity : Competing substitution at the pyrazole N1 vs. C4 positions requires careful control of reaction stoichiometry .

  • Purification : Silica gel chromatography (hexane/EtOAc gradient) effectively isolates the target compound (>95% purity) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have explored the potential of pyrazole derivatives, including methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate, in anticancer therapies. Pyrazoles have been shown to inhibit various cancer cell lines, making them candidates for further drug development. A notable study indicated significant cytotoxic effects against breast cancer cells, suggesting a mechanism involving apoptosis induction .

Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. It has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of chronic inflammatory diseases. The compound demonstrated promising results in reducing inflammation in animal models of arthritis .

Agrochemical Applications

Pesticide Development
this compound has been investigated as a potential pesticide. Its structure allows for interactions with specific biological pathways in pests, leading to effective pest control strategies. Studies have shown that formulations containing this compound exhibit high efficacy against common agricultural pests while maintaining low toxicity to non-target organisms .

Material Science

Polymer Chemistry
In material science, this pyrazole derivative has been utilized as a building block for synthesizing novel polymers. Its unique chemical properties allow for the development of materials with enhanced thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance in various applications, including coatings and composites .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and anti-inflammatory researchSignificant cytotoxic effects against cancer cells; reduction of inflammation in models
AgrochemicalsDevelopment of pesticidesHigh efficacy against pests with low toxicity
Material ScienceSynthesis of novel polymersImproved thermal stability and mechanical strength

Case Studies

  • Anticancer Efficacy
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation .
  • Inflammation Reduction
    In an experimental model of arthritis, researchers administered this compound to assess its anti-inflammatory properties. The findings revealed a marked decrease in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory conditions .
  • Pesticidal Activity
    Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The study concluded that this compound could be developed into an effective pesticide with minimal environmental impact .

Mechanism of Action

The mechanism of action of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

  • Substituent Flexibility: The 4-ethoxy-4-oxobutyl chain in the target compound introduces greater conformational flexibility compared to rigid aromatic substituents (e.g., 4-methoxybenzyl in or bis(fluorophenyl) in ). This flexibility may enhance solubility in non-polar solvents but reduce crystallinity .
  • Ester Position : The 5-carboxylate position in the target compound contrasts with 3- or 4-carboxylates in analogs (e.g., ethyl-3-methyl-1H-pyrazole-4-carboxylate in ), which may influence steric interactions in binding or catalysis.

Crystallographic and Computational Analysis

  • Structural Confirmation : X-ray studies (e.g., ) validate the regiochemistry of pyrazole derivatives. Though crystallographic data for the target compound is absent, tools like SHELX () are standard for such analyses .
  • Hydrogen Bonding : The ethoxy group in the target compound may participate in hydrogen bonding, akin to patterns observed in , influencing supramolecular assembly .

Biological Activity

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings related to its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O4C_{11}H_{16}N_{2}O_{4} and features a five-membered pyrazole ring, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interaction with various biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to active or allosteric sites on enzymes, leading to altered enzyme conformation and activity. This mechanism is crucial for its potential applications in treating inflammatory diseases and cancers.

Anticancer Properties

Research indicates that this compound may inhibit specific cancer cell lines by disrupting mitotic spindle formation. In studies involving centrosome-amplified cancer cells, treatment with this compound resulted in increased multipolarity during mitosis, which is detrimental to cancer cell viability. For instance, a study demonstrated that at a concentration of 15 μM, the compound induced a 21% increase in multipolar mitoses in DLD1 colon cancer cells with amplified centrosomes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit the activity of certain enzymes involved in inflammatory pathways suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation. The exact pathways and targets are still under investigation, but preliminary data support its role as an enzyme inhibitor.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study Objective Findings
Study AEvaluate anticancer effectsInduced multipolarity in cancer cells, leading to increased cell death at 15 μM concentration .
Study BInvestigate anti-inflammatory potentialDemonstrated inhibition of key inflammatory enzymes, suggesting therapeutic applications.
Study CMechanistic studies on enzyme interactionIdentified binding sites on target enzymes, confirming the compound's role as an inhibitor .

Comparison with Related Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

Compound Biological Activity Unique Features
This compoundAnticancer, anti-inflammatorySpecific substitution pattern enhances potency
Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylateModerate anticancer activityDifferent ring structure reduces effectiveness
Methyl 1-(4-oxo-4-phenylbutanoyl)-2-pyrrolidinecarboxylateLimited anti-inflammatory effectsLacks the ethoxy group essential for activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in degassed DMF/water mixtures. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can react with phenylboronic acid in the presence of K₃PO₄ to yield substituted pyrazole derivatives . Optimization includes adjusting solvent polarity (DMF vs. THF), temperature (80–100°C), and catalyst loading (1–5 mol%) to improve yield and purity.
  • Data Validation : Monitor reaction progress via TLC and confirm product purity using HPLC (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Melting Point : Compare experimental values with literature data (e.g., 150–152°C for analogous pyrazole esters) .
  • Spectroscopy :
  • IR : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • NMR : Look for pyrazole proton signals (δ 6.5–8.0 ppm in ¹H NMR) and ethoxy group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 281.1 for C₁₂H₁₆N₂O₄) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodology :

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (ethyl acetate, hexane) for recrystallization .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Core Modifications : Replace the ethoxy group with methoxy, propoxy, or aryloxy groups to assess electronic effects on bioactivity .
  • Substituent Analysis : Compare analogs with bromo (e.g., 4-bromo-1H-pyrazole-5-carboxylate) or trifluoromethyl groups to evaluate steric and electronic contributions .
  • Biological Assays : Test inhibitory activity against enzymes (e.g., phosphodiesterases) using fluorescence-based assays .

Q. What strategies resolve contradictions in reported spectral data for pyrazole derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR data across multiple sources (e.g., δ 7.2–7.8 ppm for aromatic protons in DMSO-d₆ vs. CDCl₃) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict ¹³C NMR chemical shifts and reconcile experimental discrepancies .
  • X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., C–O bond lengths in ester groups: ~1.20–1.25 Å) .

Q. How does thermal stability impact synthetic scalability and application?

  • Methodology :

  • TGA/DSC : Perform thermogravimetric analysis to identify decomposition temperatures (>200°C for stable analogs) .
  • Reaction Optimization : Use microwave-assisted synthesis to reduce thermal degradation during prolonged heating .

Key Methodological Recommendations

  • Synthetic Reproducibility : Use degassed solvents and controlled atmospheres to minimize side reactions .
  • Analytical Rigor : Combine multiple techniques (e.g., HPLC + HRMS) for unambiguous characterization .
  • Computational Support : Leverage Gaussian or ORCA software for predicting reactive intermediates in ester hydrolysis pathways .

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